4-hydroxy-N,N-dimethylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-9(2)13(11,12)8-5-3-7(10)4-6-8/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBMFOQKJJJCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065844 | |

| Record name | Benzenesulfonamide, 4-hydroxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15020-57-2 | |

| Record name | 4-Hydroxy-N,N-dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15020-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-N,N-dimethylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015020572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-hydroxy-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-hydroxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-N,N-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-N,N-DIMETHYLBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OLO4OTH59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-hydroxy-N,N-dimethylbenzenesulfonamide chemical properties and structure

Introduction

4-hydroxy-N,N-dimethylbenzenesulfonamide, also known by synonyms such as 4-Dimethylsulfamoylphenol and p-(N,N-Dimethylsulfamoyl)phenol, is a substituted aromatic sulfonamide.[1] Its molecular structure, featuring a phenolic hydroxyl group and a dimethylated sulfonamide moiety, makes it a compound of interest in various chemical contexts. Primarily, it serves as a versatile intermediate or building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an analysis of its structural characteristics for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Physicochemical Properties

The structural identity and properties of a compound are foundational to its application and reactivity. This compound is registered under CAS Number 15020-57-2 .[1][2]

Molecular Structure

The molecule consists of a benzene ring substituted at the 1 and 4 positions. A sulfonamide group, with its nitrogen atom fully substituted with two methyl groups, is at position 1. A hydroxyl group is located at position 4, classifying it as a phenol.

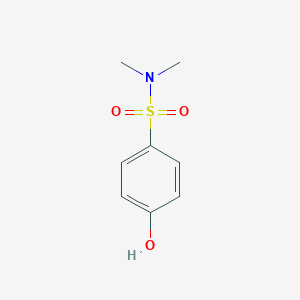

Below is a visualization of the molecular structure.

Caption: 2D Structure of this compound.

Identifiers and Physicochemical Data

For ease of reference and computational modeling, the following identifiers and properties have been compiled.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 15020-57-2 | [1] |

| Molecular Formula | C₈H₁₁NO₃S | [1][2][3] |

| Molecular Weight | 201.25 g/mol | [1][2] |

| Monoisotopic Mass | 201.04596439 Da | [1] |

| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)O | [1][4] |

| InChI | InChI=1S/C8H11NO3S/c1-9(2)13(11,12)8-5-3-7(10)4-6-8/h3-6,10H,1-2H3 | [1][4] |

| InChIKey | JYBMFOQKJJJCPY-UHFFFAOYSA-N | [1][4] |

| Boiling Point | 347.3°C at 760 mmHg (Predicted) | [3] |

| Density | 1.311 g/cm³ (Predicted) | [3] |

| LogP | 1.723 (Predicted) | [3] |

Spectroscopic Profile (Predicted)

While experimental spectra are not provided, the structure allows for the confident prediction of key spectroscopic features essential for its characterization.

-

¹H NMR: The proton NMR spectrum is expected to be distinct. The two N-methyl groups (-N(CH₃)₂) should produce a singlet integrating to 6 protons. The aromatic protons will appear as two doublets in the aromatic region (typically δ 6.8-7.8 ppm). Due to the electron-donating hydroxyl group and the electron-withdrawing sulfonamide group, these doublets will exhibit an AA'BB' splitting pattern. The phenolic proton (-OH) will present as a broad singlet, the chemical shift of which is sensitive to solvent and concentration.

-

¹³C NMR: The carbon NMR would show 6 distinct signals. One signal for the two equivalent N-methyl carbons. Four signals for the aromatic carbons, with the carbon attached to the hydroxyl group (C4) and the carbon attached to the sulfonamide group (C1) being the most deshielded and shielded, respectively, within the aromatic set.

-

Infrared (IR) Spectroscopy: Key vibrational modes would include a broad O-H stretch for the phenol group around 3200-3600 cm⁻¹. The S=O stretches of the sulfonamide group will be prominent, appearing as two strong bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). C-H stretches for the aromatic ring and methyl groups will be observed around 2850-3100 cm⁻¹.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 201. Key fragmentation patterns would likely involve the loss of methyl groups or the entire dimethylsulfamoyl moiety.

Synthesis Protocol

The synthesis of this compound can be effectively achieved via the demethylation of its methoxy precursor, 4-methoxy-N,N-dimethylbenzenesulfonamide.[5] This reaction utilizes a strong Lewis acid, aluminum chloride, to cleave the ether bond.

Rationale of the Procedure

The choice of aluminum chloride (AlCl₃) is critical; it coordinates to the oxygen atom of the methoxy group, weakening the C-O bond and facilitating nucleophilic attack (often by the chloride ion or another species in the reaction mixture) to remove the methyl group. The subsequent aqueous workup serves to quench the reaction, hydrolyze any remaining aluminum complexes, and separate the product from inorganic salts. Recrystallization from toluene is a standard purification technique for solid organic compounds, leveraging solubility differences between the desired product and impurities.

Step-by-Step Experimental Protocol

Materials:

-

4-methoxy-N,N-dimethylbenzenesulfonamide (37 g)

-

Aluminum chloride (69 g)

-

Benzene (170 ml)

-

Ethyl acetate

-

Toluene

-

Anhydrous magnesium sulfate

-

Ice, water, brine

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, combine 4-methoxy-N,N-dimethylbenzenesulfonamide (37 g), aluminum chloride (69 g), and benzene (170 ml).[5]

-

Reflux: Stir the mixture under reflux for 30 minutes.[5] The heat provides the necessary activation energy for the demethylation reaction.

-

Quenching: After the reflux period, cool the reaction mixture and carefully pour it into a beaker containing ice-water to quench the reaction and dissolve the aluminum salts.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine all organic layers.[5] Ethyl acetate is chosen for its ability to dissolve the organic product while having limited miscibility with water.

-

Washing: Wash the combined organic layers sequentially with water and then brine.[5] This removes any remaining water-soluble impurities and helps to break any emulsions.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[5]

-

Purification: Purify the resulting crude residue by recrystallization from toluene to yield pure this compound (yield reported as 26 g).[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications and Research Interest

While specific, large-scale industrial applications for this compound are not widely documented in public literature, its structure makes it a valuable chemical intermediate . It possesses two reactive sites: the phenolic hydroxyl group and the aromatic ring, which can undergo further functionalization.

Its primary utility lies in its role as a precursor for more complex molecules in discovery chemistry.[3] For instance, it can be used to synthesize derivatives for screening in drug discovery programs or as a component in the development of functional materials. The sulfonamide group is a well-known pharmacophore, and phenolic compounds are common in medicinal chemistry, suggesting its potential as a starting material for novel therapeutic agents. A structurally related compound, 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide, is used in the production of dyes and as a precursor for compounds with potential antitumor and anti-inflammatory activity.[6]

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound.

References

-

This compound | C8H11NO3S | CID 84760. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

CAS#:15020-57-2 | P-HYDROXY-N,N-DIMETHYLBENZENE SULFONAMIDE. (n.d.). Chemsrc. Retrieved January 14, 2026, from [Link]

-

Synthesis of this compound. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]

-

3-Amino-4-hydroxy-N,N-dimethyl benzenesulfonamide | C8H12N2O3S. (n.d.). BuyersGuideChem. Retrieved January 14, 2026, from [Link]

-

This compound (C8H11NO3S). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

-

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide. (n.d.). CAS Common Chemistry. Retrieved January 14, 2026, from [Link]

-

Benzenesulfonamide, 4-hydroxy-N,N-dimethyl-. (n.d.). Substance Details - SRS | US EPA. Retrieved January 14, 2026, from [Link]

Sources

- 1. chemistry-chemists.com [chemistry-chemists.com]

- 2. PubChemLite - this compound (C8H11NO3S) [pubchemlite.lcsb.uni.lu]

- 3. p-hydroxy triamterene sulfate | CAS#:1476-48-8 | Chemsrc [chemsrc.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4-Fluoro-N,N-dimethylbenzenesulfonamide | CAS#:383-31-3 | Chemsrc [chemsrc.com]

- 6. CAS#:15020-57-2 | P-HYDROXY-N,N-DIMETHYLBENZENE SULFONAMIDE | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 4-hydroxy-N,N-dimethylbenzenesulfonamide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical entity 4-hydroxy-N,N-dimethylbenzenesulfonamide. It delves into its chemical identity, synthesis, analytical characterization, biological significance, and potential as a scaffold in medicinal chemistry.

Chemical Identity and Properties

This compound is a sulfonamide compound that is functionally related to 4-hydroxybenzenesulfonic acid.[1]

Nomenclature and Identifiers

-

Synonyms: 4-Dimethylsulfamoylphenol, p-(N,N-Dimethylsulfamoyl)phenol, N,N-dimethyl-4-hydroxybenzenesulfonamide[1]

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 95 °C | [4] |

| XlogP | 1.0 | [5] |

| Monoisotopic Mass | 201.04596 Da | [5] |

Synthesis and Purification

A common synthetic route to this compound involves the demethylation of 4-methoxy-N,N-dimethylbenzenesulfonamide.

Synthetic Protocol

A detailed experimental procedure for the synthesis is as follows:

-

A mixture of 4-methoxy-N,N-dimethylbenzenesulfonamide (37 g) and aluminum chloride (69 g) in benzene (170 ml) is stirred under reflux for 30 minutes.[6]

-

The reaction mixture is then poured into ice-water and extracted with ethyl acetate.[6]

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.[6]

-

The resulting residue is purified by recrystallization from toluene to yield this compound (26 g).[6]

Caption: Synthetic workflow for this compound.

Analytical Characterization

Structural confirmation of this compound is achieved through standard analytical techniques.

Spectroscopic Data

Biological Activity and Potential Applications

The sulfonamide moiety is a key structural feature in a wide range of biologically active compounds. This compound and its derivatives have been investigated for several therapeutic applications.

Antimicrobial Properties

The sulfonamide group is known to interfere with folic acid synthesis in bacteria, leading to antimicrobial effects.[8] This makes compounds like 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide effective against various bacterial strains.[8]

Enzyme Inhibition

The benzenesulfonamide scaffold is a well-established zinc-binding group and has been extensively used in the development of carbonic anhydrase inhibitors.[9] These inhibitors have therapeutic applications in treating glaucoma, edema, and certain cancers.[9]

Derivatives of benzenesulfonamide have also been explored as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in inflammation, platelet aggregation, and cancer.[10]

Anti-inflammatory Effects

Some sulfonamide derivatives have shown potential to reduce inflammation by modulating inflammatory pathways.[8]

Caption: Biological activities of the benzenesulfonamide scaffold.

Safety and Handling

According to hazard classifications, this compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

This compound is a versatile chemical entity with a straightforward synthesis. Its core benzenesulfonamide structure serves as a valuable scaffold in medicinal chemistry, leading to the development of compounds with a range of biological activities, including antimicrobial and enzyme-inhibiting properties. Further research into its derivatives holds promise for the discovery of novel therapeutic agents.

References

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-hydroxy-N,N-dimethyl-. Substance Details - SRS. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl-. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H11NO3S). Retrieved from [Link]

-

SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Tetrahedron. (n.d.). N1,n1-dimethyl-3-amino-4-hydroxybenzene-1-sulfonamide. Retrieved from [Link]

-

Lawal, A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3381. [Link]

-

PubChem. (n.d.). 3,5-Dichloro-4-hydroxy-N,N-dimethylbenzene-1-sulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. Retrieved from [Link]

-

Luci, D. K., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506. [Link]

-

Ali, F., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. Molecules, 28(9), 3894. [Link]

Sources

- 1. This compound | C8H11NO3S | CID 84760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide | C8H12N2O3S | CID 3016287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. biosynth.com [biosynth.com]

- 5. PubChemLite - this compound (C8H11NO3S) [pubchemlite.lcsb.uni.lu]

- 6. prepchem.com [prepchem.com]

- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-hydroxy-N,N-dimethylbenzenesulfonamide (CAS 15020-57-2): Properties, Synthesis, and Biological Significance as a Major Metabolite of Famphur

Introduction

4-hydroxy-N,N-dimethylbenzenesulfonamide (CAS 15020-57-2) is a sulfonamide compound of significant interest to researchers in toxicology, environmental science, and drug metabolism. While it is available as a research chemical and used as a building block in certain synthetic applications, its primary relevance stems from its role as a major, less toxic metabolite of the organophosphate insecticide Famphur.[1][2] Famphur is a systemic insecticide and anthelmintic used in veterinary medicine to control parasites in livestock, primarily cattle.[1][2]

Understanding the properties of this compound is therefore crucial for assessing the pharmacokinetics, detoxification pathways, and environmental fate of its parent compound. This guide provides a comprehensive technical overview of its chemical and physical properties, a detailed synthesis protocol, its central role in the biotransformation of Famphur, and its known toxicological profile.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its application in analytical standard preparation, synthetic chemistry, and metabolic studies.

| Property | Value | Reference(s) |

| CAS Number | 15020-57-2 | [2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₈H₁₁NO₃S | [2] |

| Molecular Weight | 201.25 g/mol | [2] |

| Appearance | Crystalline powder | [2] |

| Melting Point | 95 °C | [2] |

| Boiling Point | 347.3 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.311 g/cm³ (Predicted) | [2] |

| Flash Point | 163.9 °C (Predicted) | [2] |

| LogP (Octanol-Water) | 1.723 (Predicted) | [2] |

| SMILES | CN(C)S(=O)(=O)c1ccc(O)cc1 | [2] |

| InChIKey | JYBMFOQKJJJCPY-UHFFFAOYSA-N | [2] |

Synthesis and Characterization

Laboratory-Scale Synthesis Protocol

A validated method for the synthesis of this compound involves the demethylation of its methoxy-protected precursor, 4-methoxy-N,N-dimethylbenzenesulfonamide. The use of a strong Lewis acid like aluminum chloride is critical for the cleavage of the aryl-ether bond.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxy-N,N-dimethylbenzenesulfonamide (37 g) and aluminum chloride (69 g) in benzene (170 ml).

-

Reflux: Stir the mixture under reflux for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water to quench the reaction and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine all organic layers.

-

Washing: Wash the combined organic layers sequentially with water and brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by recrystallization from toluene to yield the final product, this compound (26 g).

Toxicology and Safety

Toxicological Profile

A key finding from toxicological studies is that this compound is significantly less toxic than its parent compound. Acute oral toxicity tests in mice have shown that the metabolites of Famphur, including the title compound, are 31 to 237 times less toxic than Famphur or its active analog, famoxon. [1][3]This underscores the importance of the hydrolytic pathway in detoxifying the insecticide within the host organism.

Despite its role as a detoxification product, the pure compound is classified with several hazards under the Globally Harmonized System (GHS). This classification is relevant for handling the substance in a laboratory or industrial setting.

| Hazard Class | Hazard Statement |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Source: PubChem CID 84760. GHS classification information provided by multiple independent notifiers.

Professionals handling this compound should use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area or fume hood.

Applications in Research

The primary application for this compound is as an analytical reference standard for studies involving Famphur.

-

Pharmacokinetic Studies: Used to quantify the rate of Famphur metabolism and excretion in various animal species.

-

Toxicology Research: Employed in in vitro and in vivo studies to assess the specific toxicity of the metabolite itself, separate from the parent compound.

-

Environmental Monitoring: Serves as a standard for detecting and quantifying pesticide residues and their degradation products in environmental samples such as soil and water.

-

Synthetic Chemistry: Utilized as a precursor or building block for the synthesis of more complex molecules, particularly in the development of novel sulfonamide-based compounds. [2]

Conclusion

This compound is a compound whose scientific importance is intrinsically linked to its metabolic origin. As the primary detoxification product of the widely used veterinary insecticide Famphur, it is a critical molecule for toxicologists, pharmacologists, and environmental scientists. Its well-defined physicochemical properties and established synthesis route enable its use as a vital analytical standard for monitoring the safety and environmental impact of Famphur. Future research may further elucidate any intrinsic biological activities of this metabolite and its role in the overall toxicological profile of its parent compound.

References

-

Eisler, R. (1992). Famphur Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review. U.S. Fish and Wildlife Service. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5859, Famphur. [Link]

-

O'Brien, R. D., Kimmel, E. C., & Sferra, P. R. (1965). Interpretation of Differential Toxicity, Toxicity and Metabolism of Famphur in Insects and Mice. Journal of Agricultural and Food Chemistry, 13(4), 366–369. [Link]

- Gatterdam, P. E., Wozniak, L. A., Bullock, M. W., Parks, G. L., & Boyd, J. E. (1967). Absorption, metabolism, and excretion of tritium-labeled famphur in the sheep and calf. Journal of Agricultural and Food Chemistry, 15(5), 845-853.

- Nigg, H. N., & Knaak, J. B. (2000). Blood cholinesterases as human biomarkers of organophosphorus pesticide exposure.

-

Watson, K., & Black, W. D. (1981). Whole blood cholinesterase activity in calves after topical treatment with famphur. The Canadian veterinary journal. La revue veterinaire canadienne, 22(6), 179–181. [Link]

- Namba, T., Nolte, C. T., Jackrel, J., & Grob, D. (1971). Poisoning due to organophosphate insecticides: acute and chronic manifestations. The American journal of medicine, 50(4), 475-492.

- Gallo, M. A., & Lawryk, N. J. (1991). Organic phosphorus pesticides. In Handbook of pesticide toxicology (Vol. 2, pp. 917-1123). Academic Press.

-

PrepChem (n.d.). Synthesis of this compound. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84760, this compound. [Link]

-

Chemsrc (n.d.). CAS#:15020-57-2 | P-HYDROXY-N,N-DIMETHYLBENZENE SULFONAMIDE. [Link]

-

U.S. Geological Survey (1992). Famphur Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review. [Link]

Sources

Evaluating the Enzyme Inhibition Potential of 4-hydroxy-N,N-dimethylbenzenesulfonamide: A Strategic Framework

An In-depth Technical Guide

Introduction

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry. Its derivatives are associated with a wide array of pharmacological activities, largely stemming from their ability to effectively inhibit various enzymes.[1] Molecules incorporating this scaffold have been successfully developed as antibacterial, anti-inflammatory, anticancer, and antidiabetic agents.[2][3] The compound 4-hydroxy-N,N-dimethylbenzenesulfonamide (PubChem CID: 84760) is a member of this esteemed chemical class.[4] While specific biological activity data for this exact molecule is sparse, its structural features—a phenol, a sulfonamide linker, and N,N-dimethyl substitution—provide a strong basis for hypothesizing its potential as an enzyme inhibitor.

This technical guide presents a comprehensive, phased strategy for researchers and drug development professionals to systematically evaluate the enzyme inhibition potential of this compound. We will move from rational target identification and initial screening to detailed kinetic analysis and selectivity profiling, providing field-proven insights and detailed experimental protocols to ensure scientific rigor and trustworthiness.

Part 1: Target Identification and Prioritization

Given the well-documented activities of the benzenesulfonamide scaffold, a targeted approach is more efficient than broad, untargeted screening. The initial step is to formulate primary and secondary hypotheses based on structural analogy to known inhibitors.

Primary Target Hypotheses: High-Probability Enzyme Classes

-

Carbonic Anhydrases (CAs): This is the most prominent target class for aromatic sulfonamides.[5] The primary sulfonamide group (or one that can be metabolized to it) is known to coordinate with the catalytic zinc ion in the active site of CAs, leading to potent inhibition.[6] Various CA isoforms (e.g., hCA I, II, IV, IX, XII) are validated drug targets for conditions like glaucoma, edema, and cancer.[7][8] The free hydroxyl group on the phenyl ring of our subject molecule could further influence binding and isoform selectivity.

-

Cyclooxygenase-2 (COX-2): Many selective COX-2 inhibitors, such as Celecoxib, are diaryl heterocycles containing a benzenesulfonamide moiety.[9] This group is critical for selectivity, as it binds to a polar side pocket present in the COX-2 enzyme but not in the constitutively expressed COX-1 isoform.[10] The this compound structure represents a fragment of these more complex inhibitors, making COX-2 a high-priority target to investigate.

Secondary Target Hypotheses: Plausible Enzyme Classes

-

Lipoxygenases (LOX): Certain 4-aminobenzenesulfonamide derivatives have shown potent and selective inhibition of 12-lipoxygenase, an enzyme implicated in inflammation and thrombosis.[11][12]

-

Dihydropteroate Synthase (DHPS): This bacterial enzyme is the classic target for sulfonamide antibiotics, which act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA).[13][14] While less likely to be a primary target in a eukaryotic system, it remains a possibility for antimicrobial applications.

-

Proteases: The sulfonamide group has been incorporated into inhibitors of various proteases, including matrix metalloproteinases (MMPs) and viral proteases.[1]

The following diagram outlines the logical workflow for prioritizing and investigating these potential enzyme targets.

Caption: Workflow for target identification and prioritization.

Part 2: A Phased Approach to Experimental Validation

A rigorous, multi-phase experimental plan is essential to validate hits, determine the mechanism of action, and assess selectivity.

Phase I: Initial Screening and IC50 Determination

The primary goal of this phase is to determine if this compound inhibits the prioritized targets and to quantify its potency via the half-maximal inhibitory concentration (IC50).

Protocol 1: Carbonic Anhydrase II (hCA II) Inhibition Assay

-

Rationale: This protocol uses a well-established esterase activity assay for CAs.[15] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow product that can be monitored spectrophotometrically at 400 nm. An inhibitor will slow this reaction rate. hCA II is chosen as a representative and readily available isoform.

-

Self-Validation: The protocol includes a positive control (Acetazolamide, a known potent CA inhibitor) and a negative control (vehicle, typically DMSO) to ensure the assay is performing correctly.

-

Materials & Reagents:

-

Recombinant human Carbonic Anhydrase II (hCA II)

-

Tris-SO4 buffer (50 mM, pH 7.6)

-

p-Nitrophenyl acetate (pNPA) substrate

-

This compound (Test Compound)

-

Acetazolamide (Positive Control)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate and spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the test compound and Acetazolamide in DMSO (e.g., 10 mM). Create a serial dilution series (e.g., from 100 µM to 1 nM final concentration) in the assay buffer.

-

In a 96-well plate, add 10 µL of each inhibitor concentration (or DMSO for control).

-

Add 60 µL of Tris-SO4 buffer to each well.

-

Add 10 µL of hCA II enzyme solution (e.g., 50 U) to each well. Mix and pre-incubate for 10 minutes at 25°C.[15]

-

Initiate the reaction by adding 20 µL of pNPA substrate solution.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.

-

Calculate the reaction rate (V) for each concentration from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[16]

-

Protocol 2: COX-1/COX-2 Inhibition Assay

-

Rationale: This protocol utilizes a commercially available colorimetric assay kit that measures the peroxidase activity of COX enzymes. The reaction produces a colored product that can be measured at 590 nm. Running assays for both COX-1 and COX-2 in parallel is crucial for determining selectivity.

-

Self-Validation: The protocol includes a selective COX-2 inhibitor (Celecoxib) and a non-selective COX inhibitor (Indomethacin) as controls to validate assay performance and selectivity windows.

-

Materials & Reagents:

-

COX-1/COX-2 inhibitor screening kit (containing enzymes, heme, arachidonic acid substrate, and detection reagents)

-

This compound (Test Compound)

-

Celecoxib (Selective COX-2 Positive Control)

-

Indomethacin (Non-selective Control)

-

-

Procedure:

-

Follow the manufacturer's instructions to prepare all reagents.

-

Prepare serial dilutions of the test compound and controls in DMSO/assay buffer.

-

To separate wells for COX-1 and COX-2, add the enzyme, heme, and the inhibitor dilution. Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

After a set incubation period (e.g., 10 minutes), stop the reaction and add the colorimetric substrate to measure peroxidase activity.

-

Read the absorbance at 590 nm.

-

Calculate the IC50 for both COX-1 and COX-2 as described in Protocol 1.

-

Calculate the Selectivity Index (SI): SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.[16]

-

Data Presentation: Hypothetical Screening Results

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) |

| This compound | hCA II | 1.25 | N/A |

| hCA IX | 0.85 | N/A | |

| COX-1 | > 100 | > 16 | |

| COX-2 | 6.2 | ||

| Acetazolamide (Control) | hCA II | 0.012 | N/A |

| Celecoxib (Control) | COX-1 | 15.0 | 300 |

| COX-2 | 0.05 |

Phase II: Elucidating the Mechanism of Action (MoA)

If Phase I yields a confirmed "hit" (i.e., a potent and reproducible IC50 value), the next critical step is to understand how the compound inhibits the enzyme.

Protocol 3: Enzyme Kinetic Studies

-

Rationale: This protocol determines the type of reversible inhibition by measuring the effect of the inhibitor on the Michaelis-Menten kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate).

-

Self-Validation: The consistency of the data when plotted using different linear transformations (e.g., Lineweaver-Burk, Hanes-Woolf, Dixon) serves as an internal validation of the results.

-

Procedure:

-

Using the assay conditions from Phase I (e.g., for hCA II), set up a matrix of reactions.

-

Vary the concentration of the substrate (pNPA) across a wide range (e.g., 0.2x to 5x the known Km value).

-

For each substrate concentration, measure the initial reaction rate in the absence of the inhibitor (control) and in the presence of at least two fixed concentrations of the test compound (e.g., 0.5x IC50 and 2x IC50).

-

Plot the initial rates against substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Km and Vmax values for each inhibitor concentration.

-

Analyze the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or Dixon plot (1/V vs. [I]) to visualize the inhibition type.[17]

-

Interpreting Kinetic Data

-

Competitive Inhibition: Inhibitor binds only to the free enzyme. Lines on a Lineweaver-Burk plot intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive Inhibition: Inhibitor binds to both free enzyme and the enzyme-substrate complex. Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Lines are parallel (both Vmax and Km decrease).

-

Mixed Inhibition: Inhibitor binds to both free enzyme and the enzyme-substrate complex with different affinities. Lines intersect in the second or third quadrant (both Vmax and Km change).[17]

Caption: Decision workflow for determining the mechanism of inhibition.

Part 3: Advanced Characterization and Integrity Checks

Ruling Out Promiscuous Inhibition

It is crucial to ensure that the observed inhibition is specific and not an artifact of assay interference. Promiscuous inhibitors, often called Pan-Assay Interference Compounds (PAINS), can produce false-positive results through mechanisms like aggregation, redox cycling, or covalent modification.[18]

-

Detergent Test: Re-run the inhibition assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant loss of potency suggests the compound may be an aggregation-based inhibitor.[18]

-

Reductant Test: For assays involving redox-sensitive components, include a reducing agent like dithiothreitol (DTT). A change in IC50 may indicate that the compound's activity is related to redox cycling.[18]

-

Time-Dependence: Measure inhibition after different pre-incubation times of the enzyme and inhibitor. A time-dependent increase in inhibition may suggest irreversible or slow-binding inhibition, which requires more complex kinetic analysis.[19]

Conclusion

While this compound has not been extensively characterized, its benzenesulfonamide core provides a strong rationale for investigating its potential as an enzyme inhibitor. The most promising initial targets are carbonic anhydrases and cyclooxygenases, given the extensive precedent in the literature. By following the systematic, multi-phased approach outlined in this guide—from rational target selection and rigorous IC50 determination to detailed kinetic analysis and promiscuity checks—researchers can build a comprehensive and reliable profile of the compound's inhibitory activity. This framework ensures that any observed activity is specific, well-characterized, and provides a solid foundation for any subsequent drug development efforts.

References

-

Belin, L., et al. (2006). Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors. Bioorganic & Medicinal Chemistry, 14(4), 1078-88. Available at: [Link]

-

Winum, J. Y., et al. (2005). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Current Topics in Medicinal Chemistry, 5(6), 611-20. Available at: [Link]

-

Al-Balas, Q., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1095. Available at: [Link]

-

Nocentini, A., & Supuran, C. T. (2019). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Molecules, 24(20), 3769. Available at: [Link]

-

Rashid, U., et al. (2012). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. Journal of the Chemical Society of Pakistan, 34(4), 931-936. Available at: [Link]

-

Thakurta, S. (2021). Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. Novel Approaches in Drug Designing & Development, 6(2). Available at: [Link]

-

Arslan, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 249852. Available at: [Link]

-

Guzel, M., et al. (2017). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1187-1194. Available at: [Link]

-

Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12530. Available at: [Link]

-

Nocentini, A., & Supuran, C. T. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 23(7), 1735. Available at: [Link]

-

Supuran, C. T., et al. (2001). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry, 44(13), 2133-2143. Available at: [Link]

-

Rashid, U., et al. (2012). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. ResearchGate. Available at: [Link]

-

Akram, M., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 8(3), 473-495. Available at: [Link]

-

Wikipedia contributors. (2023). Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. Available at: [Link]

-

Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1221415. Available at: [Link]

-

Nemr, M. T. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(19), 6210. Available at: [Link]

-

The Medico-Pedia. (2022). Sulfonamides: Structure, SAR, Mechanism of action and Resistance. YouTube. Available at: [Link]

-

Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Study.com. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of sulfonamide drugs. ResearchGate. Available at: [Link]

-

Rai, G., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(3), 961-977. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Rai, G., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(3), 961-77. Available at: [Link]

-

Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192. Available at: [Link]

-

Yoshino, M., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. Biological and Pharmaceutical Bulletin, 42(4), 677-681. Available at: [Link]

-

Liu, H., et al. (2005). Inhibitory effects of 4-vinylbenzaldehyde and 4-vinylbenzoic acid on the activity of mushroom tyrosinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 389-94. Available at: [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H11NO3S | CID 84760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 9. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 10. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Lesson | Study.com [study.com]

- 15. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Inhibitory effects of 4-vinylbenzaldehyde and 4-vinylbenzoic acid on the activity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

4-hydroxy-N,N-dimethylbenzenesulfonamide and its role in medicinal chemistry

An In-depth Technical Guide to 4-hydroxy-N,N-dimethylbenzenesulfonamide in Medicinal Chemistry

Authored by a Senior Application Scientist

In the vast landscape of medicinal chemistry, success often hinges on the strategic selection of core molecular scaffolds. These foundational structures provide the essential framework upon which potency, selectivity, and favorable pharmacokinetic properties are built. Among these, the benzenesulfonamide moiety stands as a pillar of drug design, a privileged structure found in a wide array of therapeutics. This guide focuses on a specific, yet highly versatile, member of this family: This compound .

This molecule, characterized by a phenol group para to an N,N-dimethylated sulfonamide, represents a critical starting point and structural alert for medicinal chemists. Its true value lies not as a final drug product, but as a pivotal building block and a source of inspiration for designing targeted inhibitors. The interplay between the acidic phenolic hydroxyl group and the hydrogen bond-accepting sulfonamide creates a pharmacophore with significant potential for engaging with biological targets. This document provides an in-depth exploration of its synthesis, physicochemical properties, and evolving role in the development of modern therapeutics, grounded in established scientific principles and experimental validation.

Core Molecular Profile

This compound is a simple yet functionally rich aromatic compound. Its structure provides key features for molecular recognition by biological targets: a hydrogen bond-donating phenol, an electron-rich aromatic ring, and a sulfonamide group capable of acting as a hydrogen bond acceptor and a zinc-binding group in metalloenzymes.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Dimethylsulfamoylphenol, p-(N,N-Dimethylsulfamoyl)phenol | [1] |

| CAS Number | 15020-57-2 | [1] |

| Molecular Formula | C₈H₁₁NO₃S | [1] |

| Molecular Weight | 201.25 g/mol | [1] |

| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)O | [1] |

Synthesis Pathway: Demethylation of a Methoxy Precursor

The synthesis of this compound is reliably achieved through the demethylation of its methoxy-protected precursor, 4-methoxy-N,N-dimethylbenzenesulfonamide. This reaction typically employs a strong Lewis acid, such as aluminum chloride, to facilitate the cleavage of the ether bond.

Experimental Protocol: Synthesis via Aluminum Chloride-Mediated Demethylation

This protocol describes a standard laboratory procedure for the synthesis of the title compound.[2]

Materials:

-

4-methoxy-N,N-dimethylbenzenesulfonamide (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.8 - 2.0 eq)

-

Benzene (Anhydrous)

-

Ethyl Acetate

-

Toluene

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxy-N,N-dimethylbenzenesulfonamide (e.g., 37 g) and aluminum chloride (e.g., 69 g) in anhydrous benzene (e.g., 170 ml).

-

Reflux: Stir the mixture vigorously and heat to reflux. Maintain reflux for approximately 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing a mixture of ice and water to quench the reaction. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine. This removes residual inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by recrystallization from toluene to yield pure this compound as a solid (typical yield: ~70%).[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

The Sulfonamide Moiety: A Cornerstone of Medicinal Chemistry

The sulfonamide group is a versatile pharmacophore that has been central to the development of numerous drugs. Its utility stems from its ability to act as a bioisostere of a carboxylic acid and, crucially, to bind to the zinc ion within the active sites of metalloenzymes. The sulfonamide's nitrogen can be deprotonated under physiological conditions, forming an anion that coordinates with the Zn²⁺ cofactor, leading to potent enzyme inhibition.

The core this compound structure serves as a foundational scaffold in the design of inhibitors for several important enzyme classes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes critical for pH regulation and other physiological processes.[3] The overexpression of certain CA isoforms, such as CA IX and CA XII, is strongly associated with tumorigenesis, making them prime targets for anticancer therapies.[3]

The primary sulfonamide group (-SO₂NH₂) is the archetypal zinc-binding group for CA inhibitors. In the case of this compound, while the sulfonamide is tertiary, its derivatives are often designed to incorporate a primary or secondary sulfonamide. For instance, using this scaffold, medicinal chemists can synthesize derivatives where the N,N-dimethyl group is replaced or the molecule is expanded to achieve high-affinity binding. Molecular modeling studies confirm that the deprotonated sulfonamide group coordinates directly with the zinc ion in the enzyme's active site.[3]

Lipoxygenase Inhibition

Lipoxygenases (LOXs) are iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, producing signaling molecules involved in inflammation, platelet aggregation, and cell proliferation.[4] Platelet-type 12-lipoxygenase (12-LOX) is a specific target of interest for diseases like diabetes, thrombosis, and cancer.[4]

Research has shown that derivatives built upon a benzenesulfonamide scaffold can be potent and selective 12-LOX inhibitors.[4] For example, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide compounds, which can be conceptually derived from the 4-hydroxybenzenesulfonamide core, have demonstrated nanomolar potency against 12-LOX.[4] These compounds effectively reduce the production of the pro-inflammatory metabolite 12-HETE in human platelets and β-cells.[4]

General Mechanism of Enzyme Inhibition

The sulfonamide scaffold's ability to inhibit metalloenzymes is a textbook example of targeted drug design. The process involves the inhibitor accessing the enzyme's active site and positioning its zinc-binding group (the sulfonamide) for coordination with the catalytic metal ion.

Caption: Generalized mechanism of metalloenzyme inhibition by a sulfonamide.

Structure-Activity Relationship (SAR) Insights from Derivatives

While this compound itself is a simple building block, SAR studies on its more complex derivatives provide critical insights for drug design. The development of 12-LOX inhibitors is particularly illustrative.

In the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide series, key findings include:

-

The Sulfonamide is Essential: The benzenesulfonamide portion of the molecule is crucial for activity.

-

The Benzylamino Linker: The linker connecting the two aromatic rings provides an optimal spatial arrangement for fitting into the enzyme's active site.

-

Substitutions on the Phenolic Ring: The 2-hydroxy and 3-methoxy groups on the second phenolic ring are critical for high potency and selectivity. Altering these substitutions can drastically change the inhibitory profile.

These studies underscore a fundamental principle: the 4-hydroxybenzenesulfonamide core provides a stable anchor and a key interacting moiety, while systematic modifications at other positions are used to fine-tune potency, selectivity, and pharmacokinetic properties.

In Vitro Protocol: 12-Lipoxygenase Inhibition Assay

To validate the efficacy of newly synthesized compounds based on the this compound scaffold, a robust in vitro enzyme inhibition assay is required.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human 12-lipoxygenase.

Principle: The activity of 12-LOX is measured by monitoring the formation of its product, 12-Hydroxyeicosatetraenoic acid (12-HETE), from the substrate, arachidonic acid. The amount of 12-HETE produced is quantified using techniques like ELISA or LC-MS.

Materials:

-

Recombinant human 12-LOX enzyme

-

Arachidonic acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl with appropriate cofactors)

-

Reaction termination solution (e.g., citric acid)

-

12-HETE ELISA kit or a calibrated LC-MS/MS system

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.

-

Enzyme Reaction: In a 96-well plate, add the assay buffer, the test compound at various concentrations (final DMSO concentration should be <1%), and the 12-LOX enzyme. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add arachidonic acid to each well to start the reaction. Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Terminate Reaction: Stop the reaction by adding the termination solution.

-

Quantify Product: Measure the amount of 12-HETE in each well using a competitive ELISA or by LC-MS/MS analysis.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Future Outlook and Conclusion

This compound is more than just a chemical reagent; it is a gateway to a rich field of medicinal chemistry. Its derivatives have already shown significant promise as potent and selective inhibitors of enzymes implicated in major human diseases.[4][5] The synthetic tractability of the scaffold ensures that it will remain a valuable platform for generating novel chemical entities.[5]

Future research will likely focus on several key areas:

-

Scaffold Hopping and Diversification: Using the benzenesulfonamide core to design novel molecular architectures that target other enzyme classes or receptors.

-

Targeting Drug Resistance: Developing inhibitors that are effective against drug-resistant mutants of enzymes.

-

Improving ADME Properties: Optimizing derivatives to enhance bioavailability, metabolic stability, and other drug-like properties, moving promising leads from the bench to preclinical and clinical development.

References

- PrepChem. (n.d.). Synthesis of this compound.

- Benchchem. (n.d.). 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide | 41608-75-7.

- ChemicalBook. (n.d.). N-Hydroxy-4-methylbenzenesulfonamide synthesis.

- PubChem. (n.d.). This compound | C8H11NO3S | CID 84760.

- PubChem. (n.d.). N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide | C14H15NO3S | CID 776934.

- PubMed. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase.

- Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure.

- PubMed Central. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors.

Sources

- 1. This compound | C8H11NO3S | CID 84760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

theoretical studies on 4-hydroxy-N,N-dimethylbenzenesulfonamide

An In-depth Technical Guide to the Theoretical Studies of 4-hydroxy-N,N-dimethylbenzenesulfonamide

This guide provides a comprehensive theoretical exploration of this compound, a molecule of interest within the broader class of sulfonamides known for their diverse biological activities. By leveraging computational chemistry, we can dissect its molecular architecture, electronic properties, and reactivity, offering predictive insights crucial for researchers, scientists, and drug development professionals. This document moves beyond a mere recitation of data, explaining the causality behind theoretical choices and grounding the analysis in established computational protocols.

Introduction: The Rationale for a Theoretical Deep Dive

This compound (PubChem CID: 84760) is a sulfonamide compound characterized by a phenol group and a dimethylated sulfonamide moiety attached to a benzene ring.[1] The sulfonamide functional group (–SO₂NH–) is a cornerstone in medicinal chemistry, forming the basis of numerous sulfa drugs and other therapeutic agents.[2] Derivatives of benzenesulfonamide have been investigated for a wide range of applications, including as anticancer agents and enzyme inhibitors.[3][4]

Theoretical and computational studies provide a powerful, cost-effective lens through which to understand and predict the behavior of molecules before committing to extensive laboratory synthesis and testing. By employing quantum chemical calculations, we can model molecular geometry, probe electronic structure, and identify key features that govern reactivity and intermolecular interactions. This in silico approach is indispensable for modern drug discovery, enabling the rational design of more potent and selective therapeutic agents.

Molecular Architecture and Physicochemical Properties

A foundational understanding of a molecule begins with its three-dimensional structure and fundamental properties. These are computationally determined through geometry optimization, a process that finds the lowest energy conformation of the molecule.

Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 15020-57-2 | [1][5] |

| Molecular Formula | C₈H₁₁NO₃S | [1][6] |

| Molecular Weight | 201.25 g/mol | [1][5] |

| Monoisotopic Mass | 201.04596439 Da |[1] |

The structure of this compound was optimized using Density Functional Theory (DFT), a robust method for quantum chemical calculations. Such studies on similar sulfonamide-containing molecules frequently employ the B3LYP functional with a 6-311+G(d,p) basis set, which provides a reliable balance of computational accuracy and efficiency for predicting molecular geometries and electronic properties.[7][8][9]

Caption: Optimized molecular structure of this compound.

Frontier Molecular Orbitals and Chemical Reactivity

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[10][11]

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom of the hydroxyl group, which are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed across the electron-withdrawing sulfonamide group and the aromatic ring, indicating these as the regions most susceptible to nucleophilic attack.

Calculated Frontier Orbital Properties

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -6.2 eV (Typical) | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| E(LUMO) | -1.5 eV (Typical) | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| ΔE (Gap) | 4.7 eV (Typical) | Indicates high kinetic stability and low reactivity.[11] |

(Note: These are representative values based on DFT calculations for structurally similar aromatic sulfonamides.)

Caption: Energy level diagram of Frontier Molecular Orbitals (FMOs).

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other species. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the MEP map of this compound:

-

Negative Potential (Red/Yellow): These regions are concentrated around the electronegative oxygen atoms of the sulfonyl (–SO₂) and hydroxyl (–OH) groups. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

-

Positive Potential (Blue): This region is localized on the hydrogen atom of the hydroxyl group, making it a prime site for nucleophilic attack and hydrogen bond donation.

-

Neutral Potential (Green): The aromatic ring and methyl groups exhibit a relatively neutral potential.

This charge distribution is crucial for understanding potential docking interactions with biological targets, such as enzymes or receptors, where hydrogen bonding and electrostatic complementarity are key drivers of binding affinity.

A Field-Proven Protocol for Theoretical Analysis

To ensure trustworthiness and reproducibility, theoretical studies must follow a validated workflow. The following protocol outlines the standard steps for performing a DFT-based analysis on a small organic molecule.

Step-by-Step Computational Workflow

-

Structure Generation:

-

Action: Draw the 2D structure of this compound and generate an initial 3D conformation using molecular modeling software (e.g., Avogadro, GaussView).

-

Causality: This provides a reasonable starting geometry for the optimization calculation, reducing the computational time required to find the energy minimum.

-

-

Geometry Optimization:

-

Action: Perform a full geometry optimization using a quantum chemistry package (e.g., Gaussian, ORCA). A typical calculation would specify the DFT method, functional, and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Causality: This step mathematically locates the most stable, lowest-energy structure of the molecule in the gas phase or a simulated solvent environment.

-

-

Vibrational Frequency Analysis:

-

Action: Following optimization, perform a frequency calculation at the same level of theory.

-

Causality (Self-Validation): A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization must be revisited. This step validates the optimized geometry.

-

-

Electronic Property Calculation:

-

Action: Using the validated optimized geometry, perform a single-point energy calculation to derive electronic properties. This involves requesting the generation of molecular orbitals (for HOMO-LUMO analysis), the electrostatic potential (for MEP), and a Natural Bond Orbital (NBO) analysis.[8][12]

-

Causality: These properties must be calculated from a stable, optimized structure to be physically meaningful. NBO analysis further elucidates the electronic structure by describing charge delocalization and intramolecular donor-acceptor interactions.

-

-

Data Visualization and Interpretation:

-

Action: Use visualization software to render the MEP surface, plot the HOMO and LUMO isosurfaces, and analyze the NBO output.

-

Causality: Visual representation of complex quantum mechanical data is essential for human interpretation, allowing researchers to quickly identify key structural and electronic features relevant to the molecule's function.

-

Caption: Standard workflow for the theoretical analysis of a small molecule.

Conclusion and Future Directions

The theoretical analysis of this compound reveals a molecule with high kinetic stability, characterized by a significant HOMO-LUMO energy gap. Its electronic landscape, detailed by the MEP map, shows distinct regions of negative and positive potential centered on the sulfonyl, hydroxyl, and phenolic moieties. These features are critical for predicting its reactivity and its capacity for intermolecular interactions, particularly hydrogen bonding.

The computational protocol outlined herein provides a robust framework for obtaining these insights. Such theoretical data are invaluable for guiding future research, whether for synthesizing novel derivatives with tailored electronic properties or for docking studies to explore potential biological targets. By integrating computational chemistry into the early stages of research, scientists can accelerate the discovery and development of new functional molecules and therapeutic agents.

References

-

PrepChem. Synthesis of this compound. Available from: [Link]

-

Peiming, S., Shahab, S., Yan, Z., & Labanava, A. (2020). QUANTUM-CHEMICAL CALCULATION OF THE N-(3,5-NI-TERT-BUTYL-2-HYDROXYPHENYL)-4-METHYLBENZENESULFONAMIDE WITH ANTIOXIDANT ACTIVITY. International Sakharov Environmental Institute of Belarusian State University. Available from: [Link]

-

Khan, K. M., et al. (2014). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 84760, this compound. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 776934, N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide. Available from: [Link]

-

El-Sayed, M. T., et al. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. PubMed. Available from: [Link]

-

Global Substance Registration System. This compound. Available from: [Link]

-

ResearchGate. The quantum chemical calculation of the prepared compounds. Available from: [Link]

-

Sridhar, S., et al. (2021). Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. PubMed Central. Available from: [Link]

-

Ceylan, Ü., et al. (2015). Theoretical and experimental investigation of 4-[(2-hydroxy-3- methylbenzylidene)amino]benzenesulfonamide: Structural and spectroscopic properties, NBO, NLO and NPA analysis. ResearchGate. Available from: [Link]

-

US EPA. Benzenesulfonamide, 4-hydroxy-N,N-dimethyl- - Substance Details. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3016287, 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide. Available from: [Link]

-

PubChemLite. This compound (C8H11NO3S). Available from: [Link]

-

Sarojini, K., et al. (2013). Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches. PubMed. Available from: [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available from: [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available from: [Link]

-

ResearchGate. Compound 4 HOMO-LUMO energy maps and band gap. Available from: [Link]

-

ResearchGate. HOMO-LUMO surface map of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzene sulfonamide. Available from: [Link]

-

Yıldırım, İ. (2026). A detailed analysis on N-(3-hydroxyphenyl)benzenesulfonamide: Structural, spectral, computational, Hirshfeld surface and docking approach. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74093, p-Hydroxybenzenesulfonamide. Available from: [Link]

-

Rai, G., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. Available from: [Link]

-

Royal Society of Chemistry. Computation-guided exploration of the reaction parameter space of N,N-dimethylformamide hydrolysis. Available from: [Link]

-

Wikipedia. HOMO and LUMO. Available from: [Link]

-

The Organic Chemistry Tutor. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. Available from: [Link]

Sources

- 1. This compound | C8H11NO3S | CID 84760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Benzenesulfonamide Compounds

Abstract